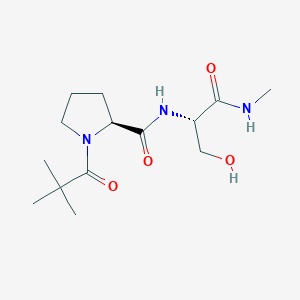
6,6'-Dimethyl-2,2'-bipyridine 1,1'-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide is an organic compound known for its unique structure and properties. It is commonly used as a ligand to form complexes with various metal ions such as palladium (II), platinum (II), copper (II), cobalt (II), and zinc (II) . The compound has been extensively studied for its crystalline structure and its ability to form stable complexes .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide typically involves the homocoupling of 6-bromopicoline . This method is known for its high yield and efficiency. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the N-oxide back to the parent bipyridine.
Substitution: The compound can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields N-oxides, while reduction can regenerate the parent bipyridine .
Wissenschaftliche Forschungsanwendungen
6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metal ions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of novel materials and as a catalyst in various industrial processes.
Wirkmechanismus
The mechanism of action of 6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide involves its ability to form stable complexes with metal ions. These complexes can interact with various molecular targets and pathways, influencing chemical reactions and biological processes. The specific pathways and targets depend on the nature of the metal ion and the context of the application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4,4’-Dimethyl-2,2’-bipyridine
- 5,5’-Dimethyl-2,2’-bipyridine
- 4,4’-Dimethoxy-2,2’-bipyridine
- 2,2’-Bipyridine
Uniqueness
6,6’-Dimethyl-2,2’-bipyridine 1,1’-dioxide is unique due to its specific substitution pattern, which influences its chemical reactivity and ability to form stable complexes. Compared to other similar compounds, it offers distinct advantages in terms of stability and versatility in forming complexes with a wide range of metal ions .
Eigenschaften
CAS-Nummer |
82740-66-7 |
|---|---|
Molekularformel |
C12H12N2O2 |
Molekulargewicht |
216.24 g/mol |
IUPAC-Name |
2-methyl-6-(6-methyl-1-oxidopyridin-2-ylidene)pyridin-1-ium 1-oxide |
InChI |
InChI=1S/C12H12N2O2/c1-9-5-3-7-11(13(9)15)12-8-4-6-10(2)14(12)16/h3-8H,1-2H3 |
InChI-Schlüssel |
RKPUUVZJWMFPAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC(=C2C=CC=C([N+]2=O)C)N1[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzoic acid, 4-[(1-chloro-2-oxopropylidene)hydrazino]-, ethyl ester](/img/structure/B14407864.png)






![{[(Trimethylsilyl)oxy]imino}methanone](/img/structure/B14407913.png)






